molecular formula C14H17N5O2S B2745296 ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956193-66-1

ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2745296
CAS No.: 956193-66-1
M. Wt: 319.38
InChI Key: ZMPJLLKPUAZCTJ-UHFFFAOYSA-N
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Description

Ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 956193-66-1 . It has a molecular weight of 319.39 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N5O2S/c1-4-21-13(20)12-8(2)18-19(9(12)3)11-6-5-10(7-16-11)17-14(15)22/h5-7H,4H2,1-3H3,(H3,15,17,22) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 319.39 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been demonstrated as a precursor in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. These compounds are converted into their 1-unsubstituted analogs, showcasing a methodology for generating a variety of pyrazole derivatives (P. S. Lebedˈ et al., 2012).

Reactivity and Derivatives

Research on the reactivity of ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate has led to the synthesis of novel compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized as part of a study on pyrrole derivatives, emphasizing the exploration of new chemical spaces and the potential for creating diverse heterocyclic compounds (R. N. Singh et al., 2014).

Potential Applications

Several studies have highlighted the potential applications of this compound derivatives. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, suggesting these compounds could have significant therapeutic applications (H. Hafez et al., 2016).

Structural Analysis

The crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, providing insights into the structural characteristics that might contribute to its biological activities. Preliminary bioassays have indicated that the compound shows fungicidal and plant growth regulation activities, demonstrating its potential in agricultural applications (L. Minga, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard codes associated with this compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

ethyl 1-[5-(carbamothioylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-4-21-13(20)12-8(2)18-19(9(12)3)11-6-5-10(7-16-11)17-14(15)22/h5-7H,4H2,1-3H3,(H3,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPJLLKPUAZCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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